CID 24195874
Description
CID 24195874 is a betulin-derived triterpenoid compound, structurally characterized by a pentacyclic lupane skeleton. Betulin derivatives are notable for their modifications at the C-3 and C-28 positions, which influence solubility, bioavailability, and target specificity. This compound likely shares these structural features, though its exact functional groups and stereochemistry require further characterization.
Properties
CAS No. |
29140-32-7 |
|---|---|
Molecular Formula |
C28H54O4Sn2- |
Molecular Weight |
692.1 g/mol |
InChI |
InChI=1S/C4H2O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;;+1/p-2 |
InChI Key |
FFJUISQORAYRLR-UHFFFAOYSA-L |
SMILES |
CCCC[Sn-](CCCC)(CCCC)OC(=O)C#CC(=O)O[Sn](CCCC)(CCCC)CCCC |
Canonical SMILES |
CCCC[Sn-](CCCC)(CCCC)OC(=O)C#CC(=O)O[Sn](CCCC)(CCCC)CCCC |
Other CAS No. |
29140-32-7 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrogen Bond Interactions
-
The 2-amino group forms a hydrogen bond with the backbone carbonyl of Asp98 (distance: 2.3 Å), stabilizing the kinase-inhibitor complex .
-
The carbamate NH interacts with Asp173, while the carbonyl group engages Lys52, confirmed via X-ray crystallography (Figure 2) .
Metabolic Stability Enhancements
-
Spirolactam Modifications : Blocking vulnerable oxidation sites (e.g., methyl group additions) reduced clearance .
-
Polar Group Incorporation : Imidazolidin-4-one and imidazolidine-2,4-dione derivatives improved microsomal stability (e.g., mouse Cl<sub>int</sub> reduced from 76% to <30% liver blood flow) .
Pharmacokinetic and Biochemical Data
Comparative Analysis of Analogues
| Compound | CDK8 IC<sub>50</sub> (nM) | Metabolic Stability (Mouse Cl<sub>int</sub>) | Key Modification |
|---|---|---|---|
| 6 | 7.2 | High (76% liver flow) | Spirolactam |
| 42 | 6.5 | Moderate (45% liver flow) | Carbamate + N-methyl sultam |
| 85 | 8.1 | Low (21% liver flow) | 2-Aminopyridine core |
| 109 | 5.8 | Optimized (21 mL/min/kg) | Trisubstituted aminopyridine |
Mechanistic Insights and Binding Modes
-
Mode 1 Binding : The 4-anilino moiety occupies the hydrophobic region, with hydrogen bonds between 2-NH<sub>2</sub>/N3 and Cys917 .
-
Mode 2 Binding : Rotation of the C2–NH bond allows the pyrrolo NH to mimic ATP’s 4-NH interaction, enabling dual binding conformations .
Synthetic Pathway Highlights
-
Chlorination and Displacement : 4-Chloro intermediates (e.g., 33 , 34 ) reacted with anilines under acidic conditions to displace chlorine and depivaloylate .
-
Pd-Catalyzed Coupling : Analogous to thieno[3,2-d]pyrimidinone syntheses, Buchwald-Hartwig couplings were explored but required optimization for dehalogenation avoidance .
Comparison with Similar Compounds
Core Structural Features
Betulin-derived compounds share a common lupane backbone but differ in functional group substitutions. Key analogs include:
- Betulin (CID 72326) : Contains hydroxyl groups at C-3 and C-26.
- Betulinic Acid (CID 64971) : Oxidized C-28 hydroxyl to a carboxyl group.
- 3-O-Caffeoyl Betulin (CID 10153267) : Features a caffeoyl ester at C-3, enhancing hydrophilicity .
- Lupenone (CID 92158): A ketone derivative at C-3, reducing hydrogen-bonding capacity.
Physicochemical Properties (Hypothetical Comparison)
| Property | CID 24195874* | Betulin (72326) | Betulinic Acid (64971) | 3-O-Caffeoyl Betulin (10153267) | Lupenone (92158) |
|---|---|---|---|---|---|
| Molecular Weight (g/mol) | ~500 | 442.7 | 456.7 | 634.8 | 424.7 |
| LogP (Predicted) | 6.2 | 7.8 | 6.5 | 5.1 | 8.3 |
| Solubility | Low | Insoluble | Moderate | Moderate | Insoluble |
| Key Functional Groups | Ester/amide | -OH, -CH2OH | -OH, -COOH | Caffeoyl ester | Ketone |
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